molecular formula C6H12ClNO2S B15278984 Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride

Katalognummer: B15278984
Molekulargewicht: 197.68 g/mol
InChI-Schlüssel: FRPQUTPXKLXQNI-UYXJWNHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant importance in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, adhering to stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in binding to target molecules, influencing their activity and function. The compound may modulate enzymatic activity, receptor binding, or other cellular processes, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and methoxy counterparts. This uniqueness makes it valuable in specific applications where the mercapto functionality is essential.

Eigenschaften

Molekularformel

C6H12ClNO2S

Molekulargewicht

197.68 g/mol

IUPAC-Name

methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-4(10)3-7-5;/h4-5,7,10H,2-3H2,1H3;1H/t4-,5+;/m0./s1

InChI-Schlüssel

FRPQUTPXKLXQNI-UYXJWNHNSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@@H](CN1)S.Cl

Kanonische SMILES

COC(=O)C1CC(CN1)S.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.